2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33274 g/mol . This compound is characterized by the presence of a benzamide group substituted with three methyl groups and a tetrahydrofuran-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process . Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions.
Chemical Reactions Analysis
2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in drug development or as a research tool. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar compounds to 2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide include:
- 4-Nitro-N-((tetrahydrofuran-2-yl)methyl)benzamide
- 2-Nitro-N-(pyridin-2-yl)benzamide
- 1-Nitro-4-(prop-2-yn-1-yloxy)benzene
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H21NO2/c1-10-7-11(2)14(12(3)8-10)15(17)16-9-13-5-4-6-18-13/h7-8,13H,4-6,9H2,1-3H3,(H,16,17) |
InChI Key |
JLXUHPWYSWGUMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2CCCO2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2CCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.